molecular formula C13H10FNO2 B8539610 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl

4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl

Cat. No.: B8539610
M. Wt: 231.22 g/mol
InChI Key: MPMOTVDBEZARNT-UHFFFAOYSA-N
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Description

4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to the phenyl ring and a nitro group attached to the toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl typically involves the nitration of 4-fluorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as phenoxide ions, to form new compounds.

    Oxidation: The methyl group on the toluene moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Phenoxide ions, polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, aqueous conditions, elevated temperatures.

Major Products Formed

    Reduction: 2-(4-Fluorophenyl)-4-aminotoluene.

    Substitution: 2-(4-Phenoxyphenyl)-4-nitrotoluene.

    Oxidation: 2-(4-Fluorophenyl)-4-nitrobenzoic acid.

Scientific Research Applications

4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl and its derivatives involves interactions with specific molecular targets. For example, the reduction product, 2-(4-Fluorophenyl)-4-aminotoluene, can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoronitrobenzene: Similar structure but lacks the methyl group on the toluene moiety.

    4-Nitrotoluene: Lacks the fluorine atom on the phenyl ring.

    2-(4-Fluorophenyl)-4-aminotoluene: Reduction product of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl.

Uniqueness

This compound is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the nitro group provides a site for further chemical modifications.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methyl-4-nitrobenzene

InChI

InChI=1S/C13H10FNO2/c1-9-2-7-12(15(16)17)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3

InChI Key

MPMOTVDBEZARNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorophenylboronic acid (6.72 g; 0.048 mol) was added to a suspension of 2-bromo-4-nitrotoluene (6.9 g; 0.032 mol) and tetrakis(triphenylphosphine) palladium (1.5 g; 1.4 mmol) in DME (90 ml). After addition of aqueous sodium carbonate solution 2M (120 ml), the mixture was refluxed overnight. After extraction with ether and evaporation, the residue was purified by flash chromatography (ethyl acetate/petroleum ether 95/5 to give 2-(4-fluorophenyl)-4-nitrotoluene (6.66 g; 90%).
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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